molecular formula C15H21ClN4O3 B2358640 Tert-butyl N-[1-(2-chloropyrimidine-5-carbonyl)piperidin-4-yl]carbamate CAS No. 2402836-51-3

Tert-butyl N-[1-(2-chloropyrimidine-5-carbonyl)piperidin-4-yl]carbamate

Cat. No.: B2358640
CAS No.: 2402836-51-3
M. Wt: 340.81
InChI Key: URADHVVCCRNICM-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The InChI code for this compound is 1S/C15H21ClN4O3/c1-15(2,3)23-14(22)19-11-4-6-20(7-5-11)12(21)10-8-17-13(16)18-9-10/h8-9,11H,4-7H2,1-3H3,(H,19,22) . This code provides a detailed description of the molecule’s structure.


Physical and Chemical Properties Analysis

This compound has a molecular weight of 340.81 . The physical form of this compound is a powder .

Scientific Research Applications

  • Isomorphous Crystal Structures :

    • Tert-butyl carbamates, including the 5-chloropenta-2,4-diyn-1-yl variant, are part of a family of compounds with diverse applications. They exhibit unique crystal structures, with molecules linked via bifurcated hydrogen and halogen bonds involving the same carbonyl group, which could have implications in materials science and crystal engineering (Baillargeon et al., 2017).
  • Photoredox-Catalyzed Cascade Reactions :

    • Tert-butyl carbamates are used in photoredox-catalyzed amination reactions. This method has been applied to synthesize 3-aminochromones, which can be further transformed to create a variety of amino pyrimidines. This highlights its role in synthetic organic chemistry (Wang et al., 2022).
  • Synthesis of Biologically Active Compounds :

    • Tert-butyl carbamate derivatives, like the one described in the title compound, are used in the synthesis of biologically active molecules. For example, their application in synthesizing compounds such as crizotinib, an anticancer drug, demonstrates their importance in pharmaceutical research (Kong et al., 2016).
  • Aziridination of α,β-unsaturated Carbonyl Compounds :

    • Tert-butyl carbamates, like tert-butyl N-chloro-N-sodio-carbamate, are involved in environmentally benign and stereoselective reactions. This approach is used for the aziridination of α,β-unsaturated carbonyl compounds, indicating its relevance in green chemistry and synthesis of potential amino acid precursors (Umeda & Minakata, 2021).
  • Synthesis and Characterization of Derivatives :

    • Tert-butyl piperazine-1-carboxylate derivatives have been synthesized and characterized, illustrating the role of such compounds in advanced material synthesis. These studies often involve detailed spectroscopic analysis and single-crystal XRD data, contributing to our understanding of molecular structures (Sanjeevarayappa et al., 2015).

Safety and Hazards

The safety information for this compound includes several hazard statements: H302, H315, H319, H335 . These codes indicate that the compound can be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

Properties

IUPAC Name

tert-butyl N-[1-(2-chloropyrimidine-5-carbonyl)piperidin-4-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21ClN4O3/c1-15(2,3)23-14(22)19-11-4-6-20(7-5-11)12(21)10-8-17-13(16)18-9-10/h8-9,11H,4-7H2,1-3H3,(H,19,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URADHVVCCRNICM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCN(CC1)C(=O)C2=CN=C(N=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21ClN4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.80 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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